molecular formula C18H32O16 B1165405 Globopentaose (Gb5)-N-Acetyl-Propargyl

Globopentaose (Gb5)-N-Acetyl-Propargyl

Cat. No.: B1165405
Attention: For research use only. Not for human or veterinary use.
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Description

Globopentaose (Gb5), a pentasaccharide structure, is a glycosphingolipid involved in critical biological processes, particularly in G protein-coupled receptor (GPCR) signaling pathways. The N-acetyl-propargyl derivative of Gb5 is a chemically modified version designed to enhance its utility in biochemical and biomedical research. This derivative introduces a propargyl group (a terminal alkyne) to the N-acetyl moiety of Gb5, enabling site-specific conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This modification facilitates applications such as fluorescent labeling, drug delivery, and molecular imaging .

Gb5’s native role in GPCR signaling involves interactions with R7 family regulator of G protein signaling (RGS) proteins. Specifically, Gb5 forms complexes with R7BP (R7-binding protein), which modulates Gβ5 subunit conformation and receptor-mediated nucleotide exchange reactions . The N-acetyl-propargyl derivative retains the core structural features of Gb5 but adds chemical versatility for experimental applications.

Properties

Molecular Formula

C18H32O16

Synonyms

Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-N-Acetyl-Propargyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Gb5-N-acetyl-propargyl and related glycosphingolipid derivatives:

Compound Modification Functional Group Primary Applications Key References
Gb5-N-Acetyl-Propargyl Propargyl on N-acetyl moiety Terminal alkyne Click chemistry conjugation, imaging, drug delivery
Globotetraose-Nac-sp3-biotin Biotinylation via sp3 linker Biotin Streptavidin-based assays, protein interaction studies
Blood Group A Antigen Tetraose-N-Acetyl-Propargyl Propargyl on N-acetyl of GalNAc Terminal alkyne Blood group antigen studies, glycan array synthesis
Di-N-Acetyl-D-Lactosamine (DiLacNAc) Unmodified dimeric LacNAc Free hydroxyl and acetyl Cell adhesion studies, lectin binding assays
Globo-H Hexaose-BSA Conjugate BSA (bovine serum albumin) conjugation Protein carrier Antibody production, vaccine development

Structural and Functional Insights:

Chemical Reactivity :

  • Gb5-N-acetyl-propargyl’s alkyne group enables selective conjugation, distinguishing it from biotinylated derivatives (e.g., Globotetraose-Nac-sp3-biotin), which rely on streptavidin-biotin interactions .
  • Compared to Blood Group A Antigen Tetraose-N-Acetyl-Propargyl, Gb5’s larger pentasaccharide backbone may influence receptor binding specificity in GPCR pathways .

Biological Activity: Native Gb5 is essential for Gβ5 subunit stability and GPCR signaling . In contrast, DiLacNAc lacks direct involvement in GPCRs but is critical in cell-cell recognition and immune responses . The Globo-H-BSA conjugate, used in cancer immunotherapy, leverages the immunogenicity of the Globo-H epitope, a feature absent in Gb5 derivatives .

Research Utility :

  • Gb5-N-acetyl-propargyl’s click-compatible design is advantageous for dynamic imaging studies, whereas BSA-conjugated derivatives (e.g., Globo-H-BSA) are optimized for antibody generation .

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